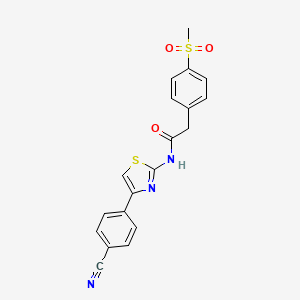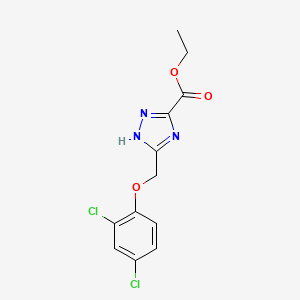![molecular formula C22H26N2OS B2737944 (1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2109244-84-8](/img/structure/B2737944.png)
(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide, also known as WIN 35428, is a psychostimulant drug that belongs to the phenyltropane family. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential use in treating various neuropsychiatric disorders.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide involves the following steps: protection of the amine group, formation of the bicyclic ring system, introduction of the benzhydryl and methylthio groups, and deprotection of the amine group.
Starting Materials
N-benzhydryl-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide, methylthiol, protecting reagent, benzhydryl chloride, deprotecting reagent
Reaction
Protection of the amine group using a suitable protecting reagent, Formation of the bicyclic ring system by cyclization of the protected amine with the hydroxyl group using a suitable cyclization reagent, Introduction of the benzhydryl group by reaction with benzhydryl chloride in the presence of a suitable base, Introduction of the methylthio group by reaction with methylthiol in the presence of a suitable base, Deprotection of the amine group using a suitable deprotecting reagent
Mechanism Of Action
(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide 35428 works by inhibiting the reuptake of dopamine in the brain, leading to an increase in dopamine levels and subsequent activation of the brain's reward pathway. This results in feelings of pleasure and motivation, which can be beneficial in treating neuropsychiatric disorders.
Biochemical And Physiological Effects
(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide 35428 has been shown to increase dopamine levels in the brain, leading to increased activity in the brain's reward pathway. This can result in feelings of pleasure, motivation, and increased focus and attention. It can also lead to increased heart rate and blood pressure, as well as potential side effects such as anxiety and insomnia.
Advantages And Limitations For Lab Experiments
One advantage of using (1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide 35428 in lab experiments is its potent dopamine reuptake inhibition, which can lead to significant changes in behavior and brain function. However, its potential side effects and limited selectivity for dopamine reuptake inhibition may limit its usefulness in certain experiments.
Future Directions
Possible future directions for research on (1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide 35428 include further studies on its potential use in treating neuropsychiatric disorders, as well as investigations into its mechanism of action and potential side effects. Additionally, research could focus on developing more selective dopamine reuptake inhibitors with fewer side effects and greater therapeutic potential.
Scientific Research Applications
(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide 35428 has been extensively studied for its potential use in treating various neuropsychiatric disorders, including attention deficit hyperactivity disorder (ADHD), cocaine addiction, and Parkinson's disease. It has also been studied for its potential use as a cognitive enhancer and as a treatment for depression.
properties
IUPAC Name |
N-benzhydryl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2OS/c1-26-20-14-18-12-13-19(15-20)24(18)22(25)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTTXNRJNZXVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737863.png)

![3-[(5E)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2737865.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2737868.png)
![3-[(2-Fluorophenyl)sulfanyl]propanenitrile](/img/structure/B2737869.png)


![2-[(2R)-2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl]ethanamine;dihydrochloride](/img/structure/B2737873.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737877.png)


![2-({1-[(2,6-dichlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid](/img/structure/B2737882.png)